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The PCh-binding site is located on the same face of each of the five identical subunits that form the cyclic

pentameric structure of CRP [1]. The specific interactions within this pocket are detailed in the table below.

Component Role in PCh Binding Experimental Evidence

Amino Acid
Phe66

Provides hydrophobic interactions with
the three methyl groups of the choline

moiety [2].

Mutation to Ala (F66A) disrupts PCh
binding [2].

Amino Acid
Thr76

Critical for creating the correctly sized

hydrophobic pocket to accommodate
PCh [2].

Substitution with Tyr (T76Y) blocks the

pocket and abolishes binding to PCh, C-
polysaccharide, and whole pneumococci

[2].

Amino Acid
Glu81

Interacts with the positively charged

nitrogen atom of the choline group [2].

Mutation to Ala (E81A) disrupts PCh

binding [2].

Two Calcium
Ions (Ca²⁺)

The phosphate group of PCh directly

coordinates with two Ca²⁺ ions, which
are essential for the interaction [2] [1].

Binding is completely abolished in the

presence of calcium chelators like EDTA
[2].

This binding mechanism can be visualized as the following diagram:
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Diagram of the key structural components within a single CRP subunit's phosphocholine-binding pocket and

their interactions with the phosphocholine ligand.

Functional Consequences and Mutant Studies

The functional necessity of the PCh-binding pocket has been conclusively demonstrated using site-directed

mutagenesis. A triple mutant CRP (F66A/T76Y/E81A) was constructed to block the PCh-binding pocket [2].

Property Wild-Type (WT) CRP F66A/T76Y/E81A Mutant CRP

Binding to PCh Yes No

Binding to C-polysaccharide Yes No
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Property Wild-Type (WT) CRP F66A/T76Y/E81A Mutant CRP

Binding to whole
pneumococci

Yes No

Binding to
phosphoethanolamine

Weak More avid

Protection in mouse infection
model

Yes (decreased bacteremia,
increased survival)

No (increased bacteremia,
higher mortality)

The loss of protective function in the mutant, which retains the overall pentameric structure and has a normal

in vivo clearance rate, proves that the PCh-binding pocket is indispensable for CRP-mediated initial

protection against lethal pneumococcal infection [2].

Key Experimental Protocols

The following are core methodologies used to elucidate the PCh-binding mechanism.

Site-Directed Mutagenesis and Recombinant CRP Expression

Objective: To generate CRP proteins with specific amino acid substitutions in the PCh-binding pocket
[2].

Protocol:
Use a template CRP cDNA (e.g., in a plasmid vector).

Design mutagenic oligonucleotides primers complementary to the target region but
incorporating the desired nucleotide changes.

Perform a PCR-based mutagenesis reaction (e.g., using a QuikChange kit).
Verify the introduced mutations by DNA sequencing.

Stably transfect the mutant cDNA into a mammalian cell line like CHO (Chinese Hamster
Ovary) cells for protein expression.

Harvest the cell culture supernatant containing the secreted recombinant mutant CRP [2].

Affinity Chromatography for CRP Purification
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Objective: To purify CRP based on its calcium-dependent ligand-binding specificity [2].

Protocol for Wild-Type CRP:
Use a PCh-conjugated Sepharose column equilibrated with a Tris-buffered saline (TBS)

containing 2-3 mM CaCl₂.
Load the protein source (e.g., pleural fluid or cell culture supernatant).

Wash the column with the same Ca²⁺-containing buffer to remove unbound proteins.
Elute the bound, native CRP using a buffer containing a calcium chelator like EDTA (e.g., 5

mM) [2].
Protocol for PCh-Binding-Defective Mutants (e.g., F66A/T76Y/E81A):

These mutants cannot bind to PCh-Sepharose.
Purification can be achieved using phosphoethanolamine (PEt)-conjugated Sepharose, as

some mutants show altered and increased avidity for PEt. The same Ca²⁺-dependent/EDTA-
elution process is used [2].

Functional Validation in a Mouse Infection Model

Objective: To test the in vivo protective efficacy of CRP against pneumococcal infection [2].

Protocol:
Use a virulent strain of Streptococcus pneumoniae (e.g., Type 3, strain WU2).

Inoculate mice intravenously with a lethal dose of pneumococci.
Passively administer purified human WT or mutant CRP (e.g., 25 μg) to mice within a specific

time window (from 6 hours before to 2 hours after bacterial inoculation).
Monitor mouse survival multiple times daily for up to 7 days.

Compare survival curves (e.g., using Log-rank test) between groups treated with WT CRP,
mutant CRP, or a saline control.

Quantify bacteremia in mouse blood to provide a complementary measure of protection [2].

Advanced Concepts: Beyond the Native Binding
Mechanism

Recent research indicates that CRP's role in immunity is more complex. Under inflammatory conditions

(e.g., acidic pH), CRP can undergo a structural change that confers new ligand-binding capabilities. This

"non-native" pentameric CRP can bind to amyloid-like structures and complement inhibitors like factor H [3]

[1].

This dual-functionality is being explored with advanced mutants:
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E-CRP-1 (E42Q/F66A/T76Y/E81A): Loses PCh-binding but gains amyloid-binding capacity [3].

E-CRP-2 (Y40F/E42Q): Retains PCh-binding and gains amyloid-binding capacity [3].

These mutants have shown promise in protecting mice even when administered late in infection, suggesting

that targeting both PCh and amyloid structures may be a viable therapeutic strategy against established or

complement-evading infections [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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